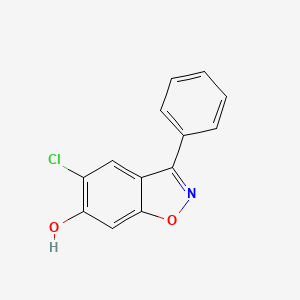

1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-

Description

Historical Trajectory and Evolution of 1,2-Benzisoxazole (B1199462) Research

The study of 1,2-benzisoxazoles has a rich history, with initial synthetic methods paving the way for more advanced and efficient modern techniques. chim.it Early approaches to constructing the 1,2-benzisoxazole core traditionally relied on the formation of the five-membered ring through either C–O or N–O bond formation. chim.it One classical method involves the base-catalyzed cyclization of o-hydroxyaryl oximes. mdpi.com Another established route is the preparation from salicylaldehyde, which reacts with hydroxylamine-O-sulfonic acid at room temperature. wikipedia.org

Over the past few decades, the evolution of organic chemistry has introduced more sophisticated synthetic pathways. These include transition-metal-catalyzed coupling reactions and the application of aryne chemistry, which have expanded the toolkit for chemists. chim.it For instance, a simple and efficient one-step method involves the in situ generation of an oxime from a ketone, which then undergoes internal cyclization. niscpr.res.in The development of these varied synthetic methods has been crucial in enabling the exploration of a wide array of substituted benzisoxazole derivatives for various applications. chim.it A comprehensive review published in the late 1990s covered the literature up to 1999, and since then, numerous new approaches have emerged, highlighting the sustained interest in this heterocyclic system. chim.it

Pharmacological Significance and Biological Activity Spectrum of 1,2-Benzisoxazole Derivatives

The 1,2-benzisoxazole nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a diverse range of biological targets with high affinity. nih.gov This versatility has led to the development of numerous drugs and clinical candidates. Derivatives of 1,2-benzisoxazole exhibit a broad spectrum of pharmacological activities, particularly in the treatment of central nervous system (CNS) disorders. nih.gov

Several commercially successful drugs are based on this scaffold. researchgate.net Notable examples include the atypical antipsychotics risperidone (B510), paliperidone, and iloperidone, which are used in the management of schizophrenia and other psychiatric conditions. wikipedia.orgnih.gov Zonisamide (B549257), another key drug, is an anticonvulsant used for treating epilepsy. wikipedia.orgnih.gov

Beyond the CNS, the biological activities of 1,2-benzisoxazole derivatives are extensive. Researchers have reported significant findings in various therapeutic areas. nih.govresearchgate.netresearchgate.net

Table 1: Reported Biological Activities of 1,2-Benzisoxazole Derivatives

| Biological Activity | Description and Examples | Citations |

| Antipsychotic | Used to treat psychosis; includes drugs like risperidone, paliperidone, and iloperidone. | wikipedia.orgnih.govresearchgate.net |

| Anticonvulsant | Used to manage epileptic seizures; zonisamide is a key example. | nih.govwikipedia.orgnih.gov |

| Antimicrobial | Activity against various bacteria and fungi has been demonstrated. | nih.govresearchgate.netisca.menih.gov |

| Anticancer | Certain derivatives have shown potential as anticancer agents. | nih.govresearchgate.netacs.org |

| Anti-inflammatory | Investigated for their potential to reduce inflammation. | nih.govresearchgate.netresearchgate.net |

| Analgesic | Some derivatives have shown pain-relieving properties. | nih.govtaylorandfrancis.com |

| Acetylcholinesterase Inhibition | Potential treatment for Alzheimer's disease by preventing the breakdown of acetylcholine. | niscpr.res.in |

| Anti-HIV | Some compounds have been identified with activity against the human immunodeficiency virus. | nih.govtaylorandfrancis.com |

| Antidiabetic | Certain derivatives are being explored for the management of diabetes. | nih.govtaylorandfrancis.com |

This wide range of activities underscores the importance of the 1,2-benzisoxazole scaffold as a versatile starting point for drug discovery and development. researchgate.net

Strategic Importance of Chlorinated and Hydroxylated Phenyl-Substituted Benzisoxazoles in Contemporary Chemistry

The specific substituents on the 1,2-benzisoxazole core play a critical role in modulating its biological activity, chemical properties, and disposition in the body. nih.gov The presence of chloro, hydroxyl, and phenyl groups, as seen in the target compound 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, is of significant strategic interest in modern chemistry and drug design.

Chlorinated Substituents: Chlorine atoms are frequently incorporated into drug molecules to enhance their efficacy and metabolic stability. The inclusion of chlorine on an aromatic ring can significantly alter the electronic properties of the molecule, influencing its binding affinity to biological targets. taylorandfrancis.com For example, studies on certain benzisoxazole analogues have shown that chlorine substitution can increase affinity for specific receptors, such as the dopamine (B1211576) D3 receptor. taylorandfrancis.com Chlorinated phenols, as a class, have substantial commercial applications, including their use as antiseptics, preservatives, and herbicides, demonstrating the utility of this functional group. encyclopedia.pub In the context of benzoxazoles, chloro-substitution has been a strategy in synthesizing derivatives with potent antimicrobial activities. nih.gov

Hydroxylated Phenyl Groups: The hydroxyl (-OH) group is a key functional group in medicinal chemistry. It can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological receptors. nih.gov The position of the hydroxyl group on a phenyl ring can dramatically influence a compound's biological activity. For instance, studies on other heterocyclic systems like phenyl-benzo[d]thiazoles have shown that hydroxyl substitutions on the phenyl ring play a major role in their high binding affinity to enzymes like tyrosinase. nih.gov Furthermore, the hydroxyl group can serve as a metabolic handle or be masked to create prodrugs. rsc.org

Phenyl Substituents: The presence of a phenyl group at the 3-position of the benzisoxazole ring is a common feature in many biologically active derivatives. This bulky aromatic group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are essential for ligand-receptor binding. The synthesis of 3-phenyl-substituted isoxazoles and benzisoxazoles is a well-explored area, indicating the importance of this structural motif in generating compounds with desired pharmacological profiles. researchgate.netresearchgate.net

The combination of these three structural features—a chloro group for electronic modulation and metabolic stability, a hydroxyl group for enhanced binding and solubility, and a phenyl group for crucial receptor interactions—provides a powerful strategy for designing novel bioactive molecules.

Rationale and Scope for Academic Investigation of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-

The specific compound, 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, appears to be an under-investigated molecule despite the established importance of its constituent parts. The rationale for its focused academic investigation is built upon the convergence of the known biological activities of the 1,2-benzisoxazole core and the strategic influence of its specific substituents.

Rationale for Investigation:

Novelty and Unexplored Potential: While many substituted benzisoxazoles have been synthesized and tested, this particular combination of a 5-chloro, 6-hydroxy, and 3-phenyl substitution pattern is not widely reported in the current literature. This presents an opportunity to explore novel chemical space and potentially discover unique biological activities.

Synergistic Effects of Substituents: The chloro group at the 5-position, adjacent to the hydroxyl group at the 6-position, can influence the acidity and reactivity of the hydroxyl group through electronic effects. This interplay could lead to unique binding interactions and pharmacological profiles not seen in derivatives with only one of these substituents.

Potential for Polypharmacology: Given that the 1,2-benzisoxazole scaffold is a "privileged structure," this derivative has the potential to interact with multiple biological targets. nih.gov The combination of hydrophobic (phenyl, chloro) and hydrophilic (hydroxyl) elements may allow it to bind to a diverse set of proteins, making it a candidate for multi-target drug design, which is increasingly important for treating complex diseases like cancer and CNS disorders. researchgate.net

Foundation for Derivative Synthesis: This compound can serve as a valuable synthetic intermediate. The hydroxyl group provides a reactive site for further functionalization, allowing for the creation of a library of related compounds (e.g., ethers, esters) to perform structure-activity relationship (SAR) studies and optimize for a specific biological target.

Scope for Academic Investigation:

Synthesis and Characterization: The initial focus would be on the development and optimization of a reliable synthetic route to produce 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- in high purity and yield. Full characterization using modern analytical techniques (NMR, Mass Spectrometry, IR, X-ray crystallography) would be essential.

Biological Screening: A broad-based biological screening campaign should be undertaken to identify its potential therapeutic applications. Based on the known activities of related compounds, initial assays could focus on:

Antimicrobial activity against a panel of pathogenic bacteria and fungi. nih.govisca.me

Anticancer activity against various cancer cell lines. researchgate.netacs.org

Enzyme inhibition assays (e.g., acetylcholinesterase, tyrosinase). niscpr.res.innih.gov

Receptor binding assays for CNS targets (e.g., dopamine and serotonin (B10506) receptors). taylorandfrancis.com

Structure-Activity Relationship (SAR) Studies: Following any promising initial results, a systematic SAR study would be warranted. This would involve synthesizing analogues by modifying each of the three key positions (chloro, hydroxyl, phenyl) to understand their individual contributions to the observed biological activity.

Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and to rationalize the observed biological data at a molecular level. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-phenyl-1,2-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2/c14-10-6-9-12(7-11(10)16)17-15-13(9)8-4-2-1-3-5-8/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWHUUYHFFNPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC3=CC(=C(C=C32)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448909 | |

| Record name | 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123574-95-8 | |

| Record name | 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 1,2 Benzisoxazol 6 Ol, 5 Chloro 3 Phenyl

Electrophilic and Nucleophilic Substitution Reactions on the Benzisoxazole Ring System

The benzisoxazole ring system of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- is a fused aromatic structure, and its reactivity in substitution reactions is influenced by the directing effects of its substituents.

Electrophilic Aromatic Substitution:

The benzene (B151609) portion of the benzisoxazole ring is susceptible to electrophilic aromatic substitution. The primary directing groups are the hydroxyl (-OH) and chloro (-Cl) substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. wikipedia.orglibretexts.org The chloro group is a deactivating, yet ortho-, para-directing group. wikipedia.orglibretexts.org

Given the substitution pattern, the most likely position for electrophilic attack is the carbon atom ortho to the hydroxyl group (C7) and meta to the chloro group. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C6 | Activating (Resonance) | Ortho, Para |

| -Cl | C5 | Deactivating (Inductive), Weakly Directing (Resonance) | Ortho, Para |

| Isoxazole (B147169) Ring | - | Deactivating (Inductive) | Meta (generally) |

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the benzene ring is generally difficult for aryl halides unless activated by strong electron-withdrawing groups. In the case of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, the chloro substituent at the C5 position is a potential site for nucleophilic attack. While direct data is unavailable for this specific compound, studies on related 5-chloro-2,1-benzisoxazoles indicate that the chlorine atom can be a site for nucleophilic substitution reactions. The reactivity would be influenced by the nature of the nucleophile and the reaction conditions.

Ring-Opening and Rearrangement Pathways

The isoxazole ring, being a heterocyclic system with a relatively weak N-O bond, can undergo ring-opening and rearrangement reactions under various conditions.

Reductive Ring Scission:

A common reaction for 1,2-benzisoxazoles is the reductive cleavage of the N-O bond. This has been observed in the metabolism of pharmaceutical compounds containing this moiety, such as zonisamide (B549257). researchgate.net This process typically involves a two-electron reduction, leading to an imine intermediate that can be subsequently hydrolyzed. researchgate.net For 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, such a reduction would likely yield a substituted 2-hydroxy-benzophenone derivative.

Photochemical Rearrangements:

Photochemical conditions can also induce rearrangements in benzisoxazole systems. For instance, photochemical rearrangements of 1,2-benzisoxazolinones have been reported, proceeding through various intermediates. acs.org While the subject molecule is not a benzisoxazolinone, the general susceptibility of the isoxazole ring to photochemical stimuli suggests that similar rearrangements could be possible.

Oxidation and Reduction Reactions

The substituents on the benzisoxazole core offer sites for oxidation and reduction reactions.

Oxidation:

The phenolic hydroxyl group at C6 can be oxidized. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of a quinone-type structure. The phenyl group at C3 is generally resistant to oxidation, but under harsh conditions, oxidative degradation of the aromatic ring could occur. libretexts.orglibretexts.org

Reduction:

Besides the reductive cleavage of the isoxazole ring mentioned earlier, other parts of the molecule can be reduced. Catalytic hydrogenation could potentially reduce the phenyl ring, although this typically requires high pressure and temperature. The chloro group can be removed via hydrogenolysis under certain catalytic conditions.

A summary of potential oxidation and reduction reactions is provided below.

| Reaction Type | Substrate Moiety | Potential Products |

| Oxidation | Phenolic -OH | Quinone derivatives |

| Reduction | Isoxazole Ring (N-O bond) | Substituted 2-hydroxy-benzophenones |

| Reduction | Chloro group | De-chlorinated product |

Acid-Base Properties and Protonation Equilibria

The acidic and basic properties of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- are determined by the phenolic hydroxyl group and the nitrogen atom of the isoxazole ring.

Acidity:

The hydroxyl group at C6 imparts acidic properties to the molecule. Phenols are weakly acidic, and the acidity of the hydroxyl group in this compound would be influenced by the electronic effects of the other substituents on the ring. The chloro and phenyl groups are electron-withdrawing, which would be expected to increase the acidity of the phenol (B47542) compared to unsubstituted phenol.

Basicity:

The nitrogen atom in the 1,2-benzisoxazole (B1199462) ring possesses a lone pair of electrons and can act as a weak base, undergoing protonation in the presence of strong acids. wikipedia.org However, the aromaticity of the benzisoxazole system makes it only weakly basic. wikipedia.org Studies on the deprotonation of isoxazole itself have shown that proton abstraction can occur at different positions, sometimes leading to ring-opening. nsf.gov

Complexation Behavior with Metal Ions

The presence of heteroatoms (oxygen and nitrogen) and the hydroxyl group provides potential sites for coordination with metal ions. Benzoxazole (B165842) and related heterocyclic compounds are known to form complexes with various metal ions. nih.govresearchgate.net

The hydroxyl group at C6 and the nitrogen atom of the isoxazole ring could act as a bidentate ligand, forming a chelate complex with a metal ion. The stability and structure of such complexes would depend on the nature of the metal ion, the solvent, and the pH of the medium. The formation of these metal complexes can significantly alter the electronic properties and reactivity of the parent molecule.

Advanced Spectroscopic and Structural Elucidation of 1,2 Benzisoxazol 6 Ol, 5 Chloro 3 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent aromatic protons on both the benzisoxazole core and the phenyl substituent. The hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. The protons on the benzisoxazole ring system would exhibit specific splitting patterns (e.g., doublets, singlets) based on their coupling with neighboring protons, allowing for their unambiguous assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons in the benzisoxazole ring would be particularly informative for confirming the 1,2-isoxazole fusion. The carbon attached to the chlorine atom (C-5) and the hydroxyl group (C-6) would show characteristic shifts influenced by the electronegativity of these substituents. Similarly, the carbons of the phenyl group at the 3-position would be readily identifiable.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in correlating proton and carbon signals, thus definitively assembling the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- (Note: As no experimental data is publicly available, this table represents predicted values based on analogous structures and chemical shift theory. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~7.5 | - |

| H7 | ~7.0 | - |

| Phenyl-H (ortho) | ~7.8 | - |

| Phenyl-H (meta) | ~7.5 | - |

| Phenyl-H (para) | ~7.6 | - |

| OH | Variable | - |

| C3 | - | ~160 |

| C3a | - | ~115 |

| C4 | - | ~125 |

| C5 | - | ~120 |

| C6 | - | ~150 |

| C7 | - | ~110 |

| C7a | - | ~165 |

| Phenyl-C1' | - | ~130 |

| Phenyl-C2'/C6' | - | ~128 |

| Phenyl-C3'/C5' | - | ~129 |

| Phenyl-C4' | - | ~131 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations within the aromatic rings would appear in the 1500-1650 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the C-Cl stretching vibrations would also provide key diagnostic peaks in the fingerprint region (below 1500 cm⁻¹). The gas-phase IR spectrum of the isomeric compound, 2,1-Benzisoxazole, 5-chloro-3-phenyl-, is available in the NIST Chemistry WebBook and shows characteristic aromatic C-H and ring stretching vibrations. nih.gov

Table 2: Expected IR Absorption Bands for 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- (Note: As no experimental data is publicly available, this table represents expected values based on typical functional group frequencies.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200-3600 | Broad, Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C=N Stretch (Isoxazole) | 1620-1650 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O Stretch (Phenol) | 1200-1260 | Strong |

| C-Cl Stretch | 700-800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Determination

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak would be observed, corresponding to the ³⁷Cl isotope. The fragmentation pattern would likely involve the loss of small molecules such as CO, HCN, or the cleavage of the phenyl group. The mass spectrum for the isomer, 2,1-Benzisoxazole, 5-chloro-3-phenyl-, is available and shows a clear molecular ion peak. nih.gov

Table 3: Predicted Mass Spectrometry Data for 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- (Note: As no experimental data is publicly available, this table represents predicted values. The molecular weight is calculated based on the chemical formula C₁₃H₈ClNO₂.)

| Ion | Predicted m/z | Description |

| [M]⁺ | 245.02 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 247.02 | Molecular ion with ³⁷Cl |

| [M-CO]⁺ | 217.03 | Loss of carbon monoxide |

| [M-Cl]⁺ | 210.05 | Loss of chlorine radical |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

This data would unequivocally confirm the 1,2-benzisoxazole (B1199462) ring system and the relative positions of the chloro, hydroxyl, and phenyl substituents. Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking between the aromatic rings. While no crystal structure for the title compound is available, related structures of benzisoxazole derivatives have been reported, providing insights into the expected molecular conformations.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration Assignment (if chiral derivatives are considered)

The parent molecule, 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, is achiral. Therefore, chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would not be applicable for its analysis.

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in a substituent, these techniques would be essential for determining the absolute configuration of the enantiomers. VCD and ECD measure the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectroscopic fingerprint that can be compared with theoretical calculations to assign the absolute stereochemistry.

Computational and Theoretical Chemistry Insights into 1,2 Benzisoxazol 6 Ol, 5 Chloro 3 Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties. For 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, a DFT analysis would provide critical insights into its stability and reactivity.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting sites of interaction for non-covalent and covalent bonding.

Illustrative DFT-Calculated Parameters for 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- (Disclaimer: The following data is hypothetical and for illustrative purposes only.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -1025.4 Ha | Ground state energy of the optimized geometry. |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity. |

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and other low-energy conformers on the potential energy surface (PES). researchgate.net

For 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, key flexible bonds would be the C-C bond connecting the phenyl group to the benzisoxazole core and the C-O bond of the hydroxyl group. A systematic conformational search would involve rotating these bonds and calculating the energy of each resulting structure. This exploration of the PES reveals the energy barriers between different conformations, providing insight into the molecule's flexibility at different temperatures. Identifying the preferred conformation is the first step for more advanced studies like molecular docking or MD simulations.

Illustrative Conformational Analysis of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- (Disclaimer: The following data is hypothetical and for illustrative purposes only.)

| Conformer | Dihedral Angle (C-C-C-C of Phenyl Group) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | 35° | 0.00 | The most stable conformation with the phenyl ring twisted relative to the benzisoxazole plane. |

| B | 0° | 2.5 | A higher energy conformer where the rings are coplanar, likely destabilized by steric hindrance. |

| C | 90° | 1.8 | A conformer with the phenyl ring perpendicular to the benzisoxazole, representing a rotational barrier. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent like water or in a complex with a biological macromolecule. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. nih.gov By mapping the reaction pathway from reactants to products, it is possible to identify transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, one could investigate reactions such as the deprotonation of the phenolic hydroxyl group or electrophilic aromatic substitution. Computational methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products. nih.gov This type of analysis is invaluable for understanding how the molecule might be metabolized or how it might interact with a target enzyme.

Illustrative Transition State Analysis for a Hypothetical Reaction (Disclaimer: The following data is hypothetical and for illustrative purposes only.)

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Hydroxyl Deprotonation | 0.0 | +12.5 | -5.0 | 12.5 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. These predictions are highly valuable for interpreting experimental data and confirming the structure of a synthesized compound.

For 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, DFT calculations could predict the vibrational frequencies of its bonds, which correspond to peaks in an IR spectrum. Similarly, NMR chemical shifts for the hydrogen and carbon atoms can be calculated and compared to experimental spectra to aid in signal assignment. The NIST Chemistry WebBook contains an experimental IR spectrum for the related compound 5-Chloro-3-phenyl-2,1-benzisoxazole (B48209), which serves as an example of the type of experimental data that would be used to validate computational predictions. nist.gov

Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Disclaimer: The following data is hypothetical and for illustrative purposes only.)

| Spectroscopic Feature | Predicted Value | Experimental Value |

|---|---|---|

| IR Stretch (O-H) | 3450 cm-1 | 3400 cm-1 |

| IR Stretch (C=N) | 1620 cm-1 | 1615 cm-1 |

| 1H NMR Shift (OH) | 9.5 ppm | 9.8 ppm |

| 13C NMR Shift (C-Cl) | 128 ppm | 130 ppm |

Mechanistic Frameworks of Biological Activity and Structure Activity Relationship Sar Studies

Elucidation of Molecular Targets and Pathways for 1,2-Benzisoxazole (B1199462) Derivatives

The 1,2-benzisoxazole nucleus is a key component in compounds designed to interact with a wide array of biological targets, primarily within the central nervous system (CNS). nih.gov Research has identified several key proteins and pathways that are modulated by these derivatives.

Prominent molecular targets include:

Enzymes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO), and Histone Deacetylases (HDACs) are significant enzyme targets. nih.govnih.govnih.gov For instance, N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of AChE. nih.govisca.me The anticonvulsant drug zonisamide (B549257), which features the 1,2-benzisoxazole ring, is a known inhibitor of MAO-B. nih.gov

Receptors: Derivatives show high affinity for various neurotransmitter receptors, including dopamine (B1211576) D2 receptors and serotonin (B10506) receptors (5-HT2A, 5-HT4). nih.govnih.gov This dual antagonism of D2 and 5-HT2A receptors is a hallmark of many atypical antipsychotic drugs. nih.gov

Other Proteins: Heat shock protein 90 (Hsp90) and Peroxisome proliferator-activated receptor-gamma (PPARγ) have also been identified as targets for certain benzisoxazole derivatives, indicating potential applications in cancer and metabolic diseases, respectively. nih.gov

Ion Channels: The anticonvulsant activity of some derivatives is linked to their ability to block sodium channels. researchgate.net

Nucleic Acids: A novel class of these compounds functions by inhibiting bacterial DNA gyrase, a type-II topoisomerase, thereby disrupting bacterial DNA replication. researchgate.net

The engagement of these targets implicates 1,2-benzisoxazole derivatives in several critical biological pathways. Their interaction with AChE and serotonin receptors suggests modulation of cholinergic and serotonergic neurotransmission, which is relevant for treating cognitive disorders like Alzheimer's disease. nih.govresearchgate.net The binding to dopamine receptors is central to their antipsychotic effects in conditions such as schizophrenia and bipolar disorder. nih.govoaji.net

Investigations into Enzyme Inhibition Mechanisms (e.g., HDAC inhibition)

The therapeutic effects of many 1,2-benzisoxazole derivatives are achieved through the specific inhibition of key enzymes.

Acetylcholinesterase (AChE) Inhibition: N-benzylpiperidine benzisoxazoles are highly potent and selective AChE inhibitors. nih.gov Molecular dynamics simulations have elucidated their binding mode within the active site of AChE, revealing key interactions with amino acid residues such as Asp-72, Trp-84, and Phe-330, which anchor the inhibitor and block substrate access. nih.gov The benzisoxazole ring in these compounds serves as an effective bioisosteric replacement for a benzoyl group found in other AChE inhibitors. nih.gov

Monoamine Oxidase (MAO) Inhibition: Zonisamide acts as a competitive and reversible inhibitor of human MAO-B. nih.gov Its binding occurs within the substrate cavity of the enzyme. nih.gov Other synthesized 2,1-benzisoxazole derivatives, a structural isomer, have shown potent and specific inhibition of both MAO-A and MAO-B isoforms. nih.gov

Histone Deacetylase (HDAC) Inhibition: Computational analysis and subsequent validation identified a specific benzisoxazole derivative as an HDAC inhibitor. nih.gov This compound was shown to increase the acetylation of histone H3 and tubulin, leading to cell cycle disruption and apoptosis in cancer cells, highlighting a potential mechanism for anticancer activity. nih.gov

Heat Shock Protein 90 (Hsp90) Inhibition: Small-molecule benzisoxazole derivatives have been identified as Hsp90 inhibitors. nih.gov Crystallographic studies confirmed that these compounds bind to the ATP-binding pocket of Hsp90, interacting specifically with the Asp93 residue. nih.gov

Receptor Binding Affinities and Selectivity Profiling

The pharmacological profile of 1,2-benzisoxazole derivatives is largely defined by their binding affinities for various receptors and their selectivity.

Many derivatives developed as antipsychotics exhibit a strong affinity for both dopamine D2 and serotonin 5-HT2A receptors. nih.gov This dual receptor profile is considered a key feature for atypical antipsychotics. nih.gov For example, the compound abaperidone (B1664760) binds with high affinity to both D2 (IC₅₀ = 17.0 nM) and 5-HT2A (IC₅₀ = 6.2 nM) receptors. nih.gov Another series of amide derivatives also showed high affinity for dopaminergic and serotonergic (5-HT1A and 5-HT2A) receptors. nih.gov

Furthermore, rational design has led to the creation of benzisoxazole hybrids with nanomolar binding affinity (Ki) for the 5-HT4 receptor, alongside AChE inhibition, as a multi-target approach for Alzheimer's disease. nih.govresearchgate.net Selectivity is a crucial aspect of drug design. Notably, certain N-benzylpiperidine benzisoxazole derivatives display outstanding selectivity for AChE over the related enzyme butyrylcholinesterase, with a selectivity ratio exceeding three orders of magnitude. nih.gov

| Compound | Target | Affinity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Abaperidone (FI-8602) | D₂ Receptor | 17.0 nM (IC₅₀) | nih.gov |

| Abaperidone (FI-8602) | 5-HT₂ₐ Receptor | 6.2 nM (IC₅₀) | nih.gov |

| Hybrid 32a | 5-HT₄ Receptor | Nanomolar (Kᵢ) | nih.govresearchgate.net |

| Derivative 1j | Acetylcholinesterase (AChE) | 0.8 nM (IC₅₀) | nih.gov |

| Derivative 1g | Acetylcholinesterase (AChE) | 3 nM (IC₅₀) | nih.gov |

| Zonisamide | MAO-B | 3.1 µM (Kᵢ) | nih.gov |

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Docking studies and molecular dynamics simulations have provided detailed insights into how 1,2-benzisoxazole derivatives interact with their biological targets at an atomic level.

Protein Interactions:

AChE: The binding of N-benzylpiperidine benzisoxazoles is stabilized by interactions with key amino acid residues in the enzyme's active site, including Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330. nih.gov

Dopamine D2 Receptor: Docking simulations of antipsychotic derivatives suggest interactions with residues such as GLU43, THR48, GLN79, ASN149, and ASP150. oaji.net

PPARγ: Selective PPARγ modulators based on the benzisoxazole scaffold interact with the ligand-binding domain, where a key interaction with the tyrosine 473 residue is observed. nih.gov

Hsp90: Crystallographic data show that benzisoxazole inhibitors fit into the ATP binding pocket and interact with Asp93. nih.gov

Nucleic Acid Interactions:

A unique class of benzisoxazole derivatives functions as antibacterial agents by targeting DNA gyrase. researchgate.net These compounds, featuring a spiropyrimidinetrione architecture, inhibit the enzyme's function, which is crucial for DNA replication, thereby blocking bacterial growth. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR studies are computational tools that correlate the chemical structure of compounds with their biological activity, providing predictive models to guide drug design.

Several 3D-QSAR studies have been performed on 1,2-benzisoxazole derivatives to predict their antipsychotic activity. oaji.net In one such study targeting the D2 receptor, a statistically significant model was developed with good internal (q² = 0.7600) and external predictive power (Pred_r² = 0.6833). oaji.net The contour maps generated from this model highlight regions where steric bulk and electrostatic properties are favorable or unfavorable for activity, offering a roadmap for structural modifications. oaji.net For instance, the models can indicate where electron-withdrawing groups like chlorine might enhance activity. researchgate.net

Rational Design Principles for Modulating Biological Potency and Selectivity

The development of novel 1,2-benzisoxazole derivatives is increasingly driven by rational design principles, which leverage structural information from targets and SAR data.

Multi-Target-Directed Ligands (MTDLs): A key strategy involves designing single molecules that can interact with multiple targets relevant to a complex disease. nih.govresearchgate.net For example, researchers applied a "rigidification" strategy to an existing molecule to create novel benzisoxazole derivatives that act as both AChE inhibitors and 5-HT4 receptor agonists for Alzheimer's disease. nih.govresearchgate.net

Structure-Based Design: When the 3D structure of a target protein is known, it can be used to design inhibitors that fit precisely into the active or allosteric sites. This approach led to the optimization of potent Hsp90 inhibitors by modifying the benzisoxazole scaffold to improve interactions within the ATP binding pocket. nih.gov

Bioisosteric Replacement: This principle involves substituting one part of a molecule with a chemically different group that retains similar physical or biological properties. The 1,2-benzisoxazole ring itself has been successfully used as a bioisostere for indole (B1671886) and benzoyl groups, leading to compounds with improved properties. nih.govresearchgate.net

Lead Optimization Guided by QSAR: The predictive models from QSAR studies provide direct guidance for optimizing lead compounds. oaji.net By understanding which structural features (e.g., hydrophobic groups, hydrogen bond donors/acceptors) are critical for activity, chemists can synthesize new analogues with a higher probability of enhanced potency and selectivity. researchgate.netmdpi.com

Potential Applications in Advanced Materials Science and Chemical Technologies

Incorporation of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- into Functional Organic Materials

The benzisoxazole scaffold is a versatile building block utilized in the creation of various functional materials. nih.govresearchgate.net While direct studies on the incorporation of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- into such materials are not prominent, research on analogous compounds highlights the potential of this chemical class. For instance, carbazole-based vinyl-benzoxazole derivatives have been synthesized and shown to act as gelators, forming self-assembled organogels. researchgate.net These soft materials exhibit interesting properties and have potential applications in areas such as drug delivery. researchgate.net The ability of these molecules to self-assemble into organized structures suggests that appropriately substituted benzisoxazoles could be tailored for specific functions within advanced materials. researchgate.net

Furthermore, the introduction of benzisoxazole derivatives into polymeric matrices is a known strategy for developing new materials with specific properties. For example, the incorporation of 2,5-bis(benzoxazol-2′-yl)-4-methoxyphenol (BM) into a silica (B1680970) matrix via the sol-gel method has resulted in the production of transparent, fluorescent monoliths. rsc.org This demonstrates the potential for creating solid-state materials with tailored optical properties based on the benzisoxazole core.

Exploration of Optoelectronic Properties (e.g., Fluorescence, Thermochromism)

The optoelectronic properties of benzisoxazole derivatives, particularly their fluorescence, are a significant area of research.

Fluorescence:

Benzoxazolyl-substituted aromatic hydrocarbons are recognized for their strong fluorescence. lookchem.com The introduction of benzoxazolyl groups into aromatic systems has been shown to dramatically increase the radiative rate, thereby enhancing fluorescence efficiency. lookchem.com This powerful fluorescence-enhancing effect makes them valuable components in the development of fluorescent materials. lookchem.com

An example is 2,5-bis(benzoxazol-2′-yl)-4-methoxyphenol (BM), which, when embedded in a silica matrix, produces monoliths with notable fluorescence. rsc.org The fluorescence of this system is highly sensitive to the surrounding environment, such as the presence of solvents, which can influence proton-transfer reactions and alter the emission spectra. rsc.org Another fluorescent derivative, 1,4-bis(1,3-benzoxazol-2-yl)benzene (BBOB), is a key component in the development of optical chemical sensors due to its fluorescence quenching capabilities in the presence of certain analytes. rsc.org The fluorescence of some 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives has also been studied in the context of their interaction with DNA. researchgate.net

| Derivative | Matrix/Solvent | Observed Fluorescence Properties | Potential Application |

| 2,5-bis(benzoxazol-2′-yl)-4-methoxyphenol (BM) | Silica matrix | Emission bands sensitive to solvent presence and dye concentration. rsc.org | Photoprobes for studying host-guest interactions. rsc.org |

| 1,4-bis(1,3-benzoxazol-2-yl)benzene (BBOB) | PVC membranes | Fluorescence quenching in the presence of specific analytes. rsc.org | Optical chemical sensors. rsc.org |

| Benzoxazolyl-substituted aromatic hydrocarbons | Polystyrene matrices | Enhanced fluorescence yield compared to unsubstituted hydrocarbons. lookchem.com | Fluorescent agents. lookchem.com |

Thermochromism:

While specific research on the thermochromism of 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- is limited, the broader class of heterocyclic compounds, such as spirooxazines and naphthopyrans, are known to exhibit thermochromic behavior. researchgate.net These compounds can undergo structural changes in response to temperature variations, leading to a change in color. researchgate.net This property is of interest for applications in smart windows, temperature sensors, and security inks. Given the structural similarities, it is plausible that appropriately designed benzisoxazole derivatives could also display thermochromic properties.

Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, larger structures is a cornerstone of supramolecular chemistry and a key principle in the development of advanced functional materials. Research has shown that certain benzoxazole (B165842) derivatives are capable of such self-assembly.

Carbazole-based vinyl-benzoxazole derivatives, for example, can form gels in organic solvents through a self-assembly process. researchgate.net Morphological studies of these gels reveal the formation of various organized aggregates, including wrinkles, belts, rods, and lamellar structures. researchgate.net The driving forces behind this self-assembly are a combination of non-covalent interactions, such as π-π stacking, hydrogen bonding, and hydrophobic forces, which are influenced by the aromatic and aliphatic components of the molecules. researchgate.net This demonstrates the potential to control the morphology and properties of the resulting materials by modifying the chemical structure of the benzisoxazole-containing gelator. researchgate.net

Role as Precursors in the Synthesis of Complex Organic Molecules

Benzisoxazoles are highly valuable precursors in organic synthesis, particularly in the field of medicinal chemistry. nih.govchim.it The benzisoxazole scaffold is a privileged structure, meaning it is frequently found in biologically active compounds and can interact with a range of biological targets. nih.gov

The synthesis of complex molecules often starts with simpler, readily available building blocks. Substituted benzisoxazoles can be synthesized through various routes, such as the reaction of 2-hydroxybenzonitriles with bromides or the [3+2] cycloaddition of nitrile oxides with arynes. organic-chemistry.org Once formed, the benzisoxazole ring can be further functionalized or used as a core structure for the synthesis of more elaborate molecules. For example, N-alkyl-1,3-dihydro-2,1-benzisoxazoles can be prepared from substituted methyl 2-nitrobenzoates through a multi-step synthesis. acs.orgnih.gov

The introduction of a halogen, such as the chloro group at the 5-position in the titular compound, can provide a reactive handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of even more complex molecular architectures. nih.govnih.gov

Applications in Analytical Chemistry and Sensor Development

The unique properties of benzisoxazole derivatives, especially their fluorescence, make them attractive candidates for applications in analytical chemistry and sensor development.

Optical chemical sensors based on the fluorescence of 1,4-bis(1,3-benzoxazol-2-yl)benzene (BBOB) have been successfully developed for the determination of various analytes, including ethacrynate, berberine, picric acid, and picrolonic acid. rsc.org These sensors operate on the principle of fluorescence quenching, where the interaction between the BBOB-infused membrane and the analyte leads to a measurable decrease in fluorescence intensity. rsc.org These sensors have demonstrated high reproducibility, reversibility, and selectivity, and have been applied to the direct assay of pharmaceuticals in commercial tablets. rsc.org

| Analyte | Sensor Material | Measurement Range |

| Ethacrynate | 1,4-bis(1,3-benzoxazol-2-yl)benzene (BBOB) in a plasticized PVC membrane | 8.00 × 10⁻² – 1.00 × 10⁻⁴ mol L⁻¹ rsc.org |

| Berberine | 1,4-bis(1,3-benzoxazol-2-yl)benzene (BBOB) in a plasticized PVC membrane | 6.76 × 10⁻⁴ – 1.62 × 10⁻⁵ mol L⁻¹ rsc.org |

| Picric acid | 1,4-bis(1,3-benzoxazol-2-yl)benzene (BBOB) in a plasticized PVC membrane | 2.88 × 10⁻⁴ – 4.36 × 10⁻⁶ mol L⁻¹ rsc.org |

| Picrolonic acid | 1,4-bis(1,3-benzoxazol-2-yl)benzene (BBOB) in a plasticized PVC membrane | 6.76 × 10⁻⁴ – 1.62 × 10⁻⁵ mol L⁻¹ rsc.org |

Additionally, the high sensitivity of the proton-transfer reaction in 2,5-bis(benzoxazol-2′-yl)-4-methoxyphenol (BM) to its environment suggests its potential use as a photoprobe. rsc.org Such probes can be used to study the properties of microenvironments, such as the polarity and acidity within porous materials or biological systems. rsc.org

Emerging Research Directions and Future Challenges for 1,2 Benzisoxazole Studies

The 1,2-benzisoxazole (B1199462) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. nih.govnih.govacs.org While established drugs like risperidone (B510) and zonisamide (B549257) have validated the therapeutic potential of this heterocycle, current research is focused on overcoming existing limitations and exploring new frontiers. nih.govwikipedia.orgchim.it The specific compound, 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-, represents a unique substitution pattern that embodies the challenges and opportunities in this field. This article delineates the emerging research directions and future challenges in the study of 1,2-benzisoxazoles, with a conceptual focus on how these trends apply to the synthesis and potential evaluation of novel derivatives like 5-chloro-3-phenyl-1,2-benzisoxazol-6-ol.

Q & A

Q. What are the recommended synthetic routes for 1,2-benzisoxazol-6-ol derivatives, and how can experimental reproducibility be ensured?

Methodological Answer: The synthesis of 1,2-benzisoxazol-6-ol derivatives typically involves cyclization reactions of substituted precursors. For example, describes a procedure where the compound is synthesized via published methods involving cyclization of chlorinated intermediates under controlled conditions . Key steps include:

- Precursor Preparation : Use of chloro(phenyl)methyl substituents to stabilize the isoxazole ring.

- Cyclization : Reaction in anhydrous solvents (e.g., THF) with catalysts like Pd(PPh₃)₂Cl₂, as detailed in for analogous heterocycles .

- Purification : Recrystallization from ethanol or chromatography on silica gel for high-purity yields.

To ensure reproducibility: - Document solvent ratios (e.g., Et₃N/THF 1:1) and reflux times (e.g., 48 hours).

- Validate intermediates via NMR and mass spectrometry.

Q. How should researchers characterize the structural deviations in 1,2-benzisoxazole derivatives using crystallographic data?

Methodological Answer: X-ray crystallography is critical for identifying structural anomalies. In , the title compound exhibits:

- Bond Angle Deviations : C10–C9–C3 = 113.4° (vs. expected 109°) due to steric repulsion between H9 and H11 .

- Planarity Analysis : The isoxazole ring shows near-planarity (max. deviation 0.007 Å), while the chloro(phenyl)methyl group is angled 70.33° relative to the benzisoxazole plane.

Protocol : - Compare experimental angles with DFT-optimized models.

- Use software like Mercury (CCDC) to analyze intramolecular interactions (e.g., Cl⋯H4 = 3.117 Å).

Q. What pharmacological mechanisms are hypothesized for 1,2-benzisoxazole derivatives, and how can these be tested experimentally?

Methodological Answer: highlights benzisoxazole derivatives (e.g., zonisamide) as sodium and T-type calcium channel blockers . To test mechanisms:

- Electrophysiology : Use patch-clamp assays on neuronal cells to measure ion current inhibition.

- Molecular Docking : Screen against voltage-gated channel structures (e.g., PDB: 6N4R) to identify binding motifs.

- In Vivo Models : Employ seizure models (e.g., maximal electroshock in rodents) to validate antiseizure activity.

Advanced Research Questions

Q. How can contradictory crystallographic data for substituted benzisoxazoles be resolved?

Methodological Answer: Conflicting structural reports (e.g., bond angles in vs. other derivatives) may arise from substituent effects or experimental resolution. To resolve discrepancies:

- High-Resolution Crystallography : Use synchrotron radiation to improve data accuracy.

- Comparative Analysis : Tabulate key parameters (Table 1) and correlate with substituent electronegativity.

Q. Table 1: Structural Parameters of Benzisoxazole Derivatives

| Compound | C3–C9–C10 Angle | Cl⋯H Distance (Å) | Planarity (Å) |

|---|---|---|---|

| Title Compound | 113.4° | 3.117 | 0.007 |

| Compound II | 110.2° | 3.210 | 0.012 |

Q. What strategies are recommended for optimizing benzisoxazole derivatives for enhanced bioactivity?

Methodological Answer:

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability (see for trifluoromethyl analogs) .

- Scaffold Hybridization : Fuse with pyrrole rings (as in ) to enhance binding affinity .

- Pharmacokinetic Profiling : Use HPLC-MS to assess blood-brain barrier penetration.

Q. How can computational modeling predict the reactivity of 5-chloro-3-phenyl substitutions in benzisoxazoles?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess steric/electronic effects.

- NBO Analysis : Quantify hyperconjugation (e.g., Cl→ring interactions) to explain angle deviations .

- MD Simulations : Simulate solvent interactions to predict solubility trends.

Q. What analytical techniques are most effective for detecting degradation products in benzisoxazole derivatives?

Methodological Answer:

- LC-QTOF-MS : Identify hydrolyzed products (e.g., phenolic intermediates).

- Stability Studies : Expose compounds to accelerated conditions (40°C/75% RH) and monitor via NMR.

- XPS : Detect surface oxidation of chlorine substituents.

Q. How do non-covalent interactions influence the crystal packing of halogenated benzisoxazoles?

Methodological Answer: notes van der Waals forces dominate packing . Advanced strategies:

- Hirshfeld Surface Analysis : Map Cl⋯H and π-stacking contributions.

- Thermal Analysis : Correlate melting points (DSC) with interaction strength.

Q. What synthetic challenges arise when scaling up benzisoxazole derivatives, and how are they mitigated?

Methodological Answer:

- Byproduct Formation : Optimize stoichiometry of Pd catalysts (: 0.13 mmol CuI per 5.95 mmol substrate) .

- Purification : Switch from column chromatography to fractional crystallization for large batches.

Q. How can structure-activity relationships (SAR) guide the design of benzisoxazole-based CNS agents?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.